Technical Guide: 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (CAS: 1197377-47-1)
Technical Guide: 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (CAS: 1197377-47-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a key chemical intermediate in the synthesis of highly targeted therapeutic agents. Its primary significance lies in its role as a precursor to Capmatinib (INCB28060), a potent and selective inhibitor of the MET receptor tyrosine kinase.[][2] Dysregulation of the MET signaling pathway is a known driver in various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of this important building block for drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, with solubility in organic solvents such as N,N-Dimethylformamide, methanol, and sparingly in glacial acetic acid. It is practically insoluble in water.[5] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1197377-47-1 | [6] |
| Molecular Formula | C₁₀H₆FN₅ | [6] |
| Molecular Weight | 215.19 g/mol | [6] |
| IUPAC Name | 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | [6] |
| Appearance | White to off-white powder/crystal | [5] |
| Purity | 97-99% (as per commercial suppliers) | [5][7] |
| Solubility | Very soluble in DMF, soluble in methanol, practically insoluble in water. | [5] |
| Predicted XlogP | 0.3 | [8] |
| Monoisotopic Mass | 215.06073 Da | [8] |
Synthesis
The primary synthetic route to 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a Suzuki coupling reaction.[5] This involves the palladium-catalyzed cross-coupling of an aryl boronic acid ester with a halogenated triazine derivative.
Synthetic Workflow
The synthesis can be visualized as a two-step process starting from commercially available precursors.
Experimental Protocol (Representative)
The following is a representative protocol based on publicly available synthesis descriptions.[5] Researchers should optimize conditions for their specific laboratory setup.
Materials:
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6-bromo-1,2,4-triazin-3-amine
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2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Nitrogen gas
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Aqueous hydrochloric acid (HCl)
Procedure:
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To a reaction vessel, add 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane.
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Add potassium carbonate to the stirred solution.
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Degas the reaction mixture by bubbling with nitrogen gas for a sufficient period.
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Add the Pd(dppf)Cl₂ catalyst to the mixture.
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Degas the mixture again with nitrogen.
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Heat the reaction mixture to 86°C and maintain until reaction completion (monitoring by TLC or LC-MS is recommended).
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Cool the mixture to 0-5°C.
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Add additional 1,4-dioxane.
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Adjust the pH to 0.40-0.93 by the dropwise addition of aqueous HCl.
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Stir the mixture for 30 minutes and then filter to collect the solid.
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The collected solid is further purified by stirring with 1,4-dioxane and HCl to yield the final product, 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile.[5]
Biological Context: Role in MET Kinase Inhibition
This compound is not intended for direct biological activity but serves as a crucial building block for Capmatinib, a MET kinase inhibitor.[2] The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling pathways.[9] Aberrant activation of this pathway, through mutations (like MET exon 14 skipping) or gene amplification, leads to uncontrolled cell growth, proliferation, survival, and migration, which are hallmarks of cancer.[4]
The MET Signaling Pathway
Capmatinib functions by inhibiting the phosphorylation of the MET receptor, thereby blocking the activation of downstream signaling cascades.
Experimental Considerations for Drug Development
As an intermediate, 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile would undergo rigorous quality control and characterization before being used in the synthesis of the final active pharmaceutical ingredient (API). While specific biological assay data for this intermediate is not publicly available, a typical workflow in drug discovery would involve a series of analytical and in vitro assays.
Analytical and Biological Assay Workflow
The following diagram illustrates a general workflow for the characterization and potential screening of a chemical intermediate in a drug discovery program.
Conclusion
4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a well-defined chemical entity with a critical role in the synthesis of the targeted anti-cancer agent, Capmatinib. Understanding its synthesis, properties, and the biological context of its final product is essential for researchers in medicinal chemistry and oncology drug development. While this compound is not designed to be biologically active itself, its purity and correct structural confirmation are paramount to the successful production of a safe and effective therapeutic.
References
- 2. Site Index - Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd [dingminpharma.com]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | 1197377-47-1 [chemicalbook.com]
- 6. 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | C10H6FN5 | CID 44512900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. PubChemLite - 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (C10H6FN5) [pubchemlite.lcsb.uni.lu]
- 9. biorxiv.org [biorxiv.org]
